An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-(2-Morpholin-4-yl-ethyl)-1H-pyrrole-2-carbaldehyde
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-(2-Morpholin-4-yl-ethyl)-1H-pyrrole-2-carbaldehyde
Introduction
1-(2-Morpholin-4-yl-ethyl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound featuring a pyrrole-2-carbaldehyde core linked via an ethyl chain to a morpholine moiety. Such structures are of significant interest in medicinal chemistry and materials science due to the diverse biological activities and chemical properties associated with both pyrrole and morpholine scaffolds.[1] Accurate structural elucidation and purity assessment are paramount in the development of novel chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for the unambiguous characterization of such organic molecules in solution.
Molecular Structure and NMR-Active Nuclei
The first step in any NMR analysis is to thoroughly examine the molecular structure to identify all unique proton (¹H) and carbon (¹³C) environments. The numbering scheme used throughout this guide for spectral assignment is presented below.
Caption: Structure of 1-(2-Morpholin-4-yl-ethyl)-1H-pyrrole-2-carbaldehyde.
The molecule has 11 unique carbon environments and 8 distinct proton environments, taking into account the chemical equivalence of the morpholine methylene groups due to rapid chair-chair interconversion at room temperature.[2]
Predicted ¹H and ¹³C NMR Spectral Reference Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS). These predictions are derived from spectral data of structurally related compounds, including pyrrole-2-carbaldehydes and N-substituted morpholines, and established substituent effects in NMR spectroscopy.[3][4][5] The recommended solvent for analysis is deuterated chloroform (CDCl₃), a common choice for this class of compounds.
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Assigned Proton(s) | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale & Notes |
| H-10 (Aldehyde) | 9.40 - 9.60 | s (singlet) | - | The aldehyde proton is highly deshielded and typically appears as a sharp singlet. Its chemical shift is characteristic of aldehydes on five-membered heteroaromatic rings.[3][6] |
| H-5 (Pyrrole) | 7.15 - 7.25 | dd (doublet of doublets) | JH5-H4 ≈ 2.5, JH5-H3 ≈ 1.5 | This proton is adjacent to the ring nitrogen and is deshielded. It shows coupling to both H-4 and H-3.[7] |
| H-3 (Pyrrole) | 6.95 - 7.05 | dd (doublet of doublets) | JH3-H4 ≈ 3.8, JH3-H5 ≈ 1.5 | This proton is adjacent to the electron-withdrawing carbaldehyde group. |
| H-4 (Pyrrole) | 6.25 - 6.35 | dd (doublet of doublets) | JH4-H3 ≈ 3.8, JH4-H5 ≈ 2.5 | This proton is the most shielded of the pyrrole ring protons.[3] |
| H-6 (N-CH₂-Pyrrole) | 4.20 - 4.40 | t (triplet) | JH6-H7 ≈ 6-7 | These protons are on the carbon directly attached to the pyrrole nitrogen, resulting in a downfield shift. They are coupled to the adjacent H-7 protons. |
| H-9 (O-CH₂) | 3.65 - 3.75 | t (triplet) | JH9-H8 ≈ 4.5-5.0 | Protons adjacent to the electronegative oxygen in the morpholine ring.[4] |
| H-7 (CH₂-N-Morpholine) | 2.70 - 2.85 | t (triplet) | JH7-H6 ≈ 6-7 | Protons on the ethyl linker adjacent to the morpholine nitrogen. |
| H-8 (N-CH₂) | 2.45 - 2.60 | t (triplet) | JH8-H9 ≈ 4.5-5.0 | Protons adjacent to the nitrogen in the morpholine ring, typically the most upfield of the aliphatic signals.[4][8] |
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Assigned Carbon(s) | Predicted δ (ppm) | Rationale & Notes |
| C-10 (Aldehyde C=O) | 179.0 - 181.0 | The carbonyl carbon of the aldehyde is significantly deshielded and appears far downfield.[5] |
| C-2 (Pyrrole) | 132.0 - 134.0 | The carbon atom bearing the aldehyde substituent. |
| C-5 (Pyrrole) | 126.0 - 128.0 | The carbon atom adjacent to the ring nitrogen. |
| C-3 (Pyrrole) | 122.0 - 124.0 | Pyrrole ring carbon. |
| C-4 (Pyrrole) | 109.0 - 111.0 | Pyrrole ring carbon, typically the most shielded of the aromatic carbons. |
| C-9 (O-CH₂) | 66.5 - 67.5 | Carbons adjacent to the morpholine oxygen are deshielded.[4][9] |
| C-7 (CH₂-N-Morpholine) | 56.5 - 58.0 | Ethyl linker carbon adjacent to the morpholine nitrogen. |
| C-8 (N-CH₂) | 53.0 - 54.5 | Carbons adjacent to the morpholine nitrogen.[4] |
| C-6 (N-CH₂-Pyrrole) | 48.0 - 50.0 | Ethyl linker carbon adjacent to the pyrrole nitrogen. |
Experimental Protocol for Data Acquisition and Validation
Adherence to a standardized protocol is crucial for obtaining reproducible and high-quality NMR data. This section provides a self-validating workflow for the analysis of the title compound.
Caption: Standard workflow for NMR analysis.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the purified compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis, into a clean, dry vial.[4]
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. CDCl₃ is a suitable starting choice for its ability to dissolve a wide range of organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.
-
Dissolution: Gently vortex or swirl the vial until the sample is fully dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the clear solution into a high-quality, 5 mm NMR tube.
NMR Instrument Setup and Acquisition
The following parameters are provided as a starting point for a 400 MHz spectrometer and should be adjusted as necessary to optimize signal-to-noise and resolution.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence with NOE (e.g., 'zgpg30').
-
Spectral Width: 220-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 scans (or more, depending on concentration).
-
Data Processing
-
Fourier Transform: The raw Free Induction Decay (FID) signal is converted into the frequency-domain spectrum. An exponential multiplication (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) is typically applied to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in pure absorption mode. The baseline is corrected to be flat and centered at zero intensity.[4]
-
Referencing: The chemical shift of the TMS signal is set to 0.00 ppm for both ¹H and ¹³C spectra. All other peaks are referenced relative to this standard.
Strategy for Unambiguous Spectral Assignment
While 1D spectra provide foundational information, a definitive assignment requires 2D NMR experiments. This is a critical step for validating the structure, especially for complex molecules.
Caption: 2D NMR correlation strategy for structural validation.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is essential for differentiating between carbon types. It shows CH and CH₃ signals as positive peaks, CH₂ signals as negative peaks, and quaternary carbons (like C-2) are absent. This is a rapid method to confirm the assignments of the aliphatic carbons (C-6, C-7, C-8, C-9).
-
COSY (COrrelation SpectroscopY): This ¹H-¹H correlation experiment reveals protons that are spin-coupled to each other. It is invaluable for tracing the connectivity within the ethyl linker (H-6 to H-7) and the morpholine ring (H-8 to H-9). It will also confirm the through-bond coupling pathways in the pyrrole ring (H-3 to H-4 to H-5).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to, providing definitive ¹H-¹³C one-bond correlations. For example, it will show a cross-peak connecting the proton signal at ~9.5 ppm (H-10) to the carbon signal at ~180 ppm (C-10), confirming the aldehyde assignment. It is the most powerful tool for assigning all protonated carbons in the molecule.
Conclusion
This guide provides a robust predictive dataset and a comprehensive methodological framework for the NMR analysis of 1-(2-Morpholin-4-yl-ethyl)-1H-pyrrole-2-carbaldehyde. By combining high-quality 1D NMR acquisition with confirmatory 2D experiments like COSY and HSQC, researchers can achieve an unambiguous and authoritative structural characterization. The presented protocols and reference data serve as a reliable foundation for scientists and drug development professionals working with this and structurally related heterocyclic compounds, ensuring scientific integrity and accelerating research outcomes.
References
- BenchChem. Comparative Analysis of 1H NMR Assignments for Pyrrole-2-Carbaldehyde Derivatives.
- BenchChem. An In-depth Technical Guide to ¹H and ¹³C NMR Spectral Analysis of Morpholine Derivatives.
-
Králik, M., et al. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. Available at: [Link]
-
Kil, Y. S., et al. (2022). Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Salman, S. R., et al. (1993). Conformational Flexibility of N-Formylmorpholine Studied Using Variable Temperature 13C NMR Spectroscopy. Magnetic Resonance in Chemistry. Available at: [Link]
-
ResearchGate. ¹H and¹³C NMR spectra ofN-substituted morpholines. Available at: [Link]
-
ResearchGate. Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. Available at: [Link]
-
University of Manitoba. NMR Chemical Shifts. Available at: [Link]
-
Pápai, B., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2603. Available at: [Link]
-
Jones, R. A., et al. (2001). Pyrrole studies, Part 48. ¹³C NMR characterisation of imines and related compounds derived from pyrrole-2-carboxaldehydes and pyrrole-2,5-dicarboxaldehydes. Journal of Chemical Research. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. web.pdx.edu [web.pdx.edu]
- 6. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR [m.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
